molecular formula C11H19NO4 B13035701 Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate

Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate

Cat. No.: B13035701
M. Wt: 229.27 g/mol
InChI Key: CIRIPLWORARIIA-UHFFFAOYSA-N
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Description

Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of a dioxaspirodecane moiety fused to an amino acetate group. The compound’s molecular formula is C11H19NO4, and it has a molecular weight of 229.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate typically involves the reaction of a spirocyclic ketone with an amino ester. One common method involves the condensation of 1,4-dioxaspiro[4.5]decan-8-one with methyl glycinate under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing the reaction mixture for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted amino esters .

Scientific Research Applications

Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, contributing to its potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

InChI

InChI=1S/C11H19NO4/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11/h8-9H,2-7,12H2,1H3

InChI Key

CIRIPLWORARIIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC2(CC1)OCCO2)N

Origin of Product

United States

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